molecular formula C12H17ClN2O2 B13049269 Tert-butyl (6-chloro-4-methylpyridin-3-YL)(methyl)carbamate

Tert-butyl (6-chloro-4-methylpyridin-3-YL)(methyl)carbamate

Cat. No.: B13049269
M. Wt: 256.73 g/mol
InChI Key: CMAHZAWUSWXSFB-UHFFFAOYSA-N
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Description

Tert-butyl (6-chloro-4-methylpyridin-3-yl)(methyl)carbamate is a pyridine-based carbamate derivative characterized by a tert-butyl carbamate group attached to a pyridine ring substituted with chlorine at position 6 and a methyl group at position 3. This compound belongs to a class of intermediates frequently utilized in pharmaceutical synthesis, particularly for modifying solubility, stability, or bioavailability of active molecules.

Properties

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

tert-butyl N-(6-chloro-4-methylpyridin-3-yl)-N-methylcarbamate

InChI

InChI=1S/C12H17ClN2O2/c1-8-6-10(13)14-7-9(8)15(5)11(16)17-12(2,3)4/h6-7H,1-5H3

InChI Key

CMAHZAWUSWXSFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1N(C)C(=O)OC(C)(C)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (6-chloro-4-methylpyridin-3-YL)(methyl)carbamate typically involves the reaction of 6-chloro-4-methylpyridin-3-ylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and efficiency. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (6-chloro-4-methylpyridin-3-YL)(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include azides or other substituted derivatives.

    Oxidation: N-oxides.

    Reduction: Amines.

Scientific Research Applications

Tert-butyl (6-chloro-4-methylpyridin-3-YL)(methyl)carbamate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of tert-butyl (6-chloro-4-methylpyridin-3-YL)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl (6-chloro-4-methylpyridin-3-yl)(methyl)carbamate with structurally related pyridine-carbamate derivatives, focusing on substituent effects, synthetic pathways, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound 6-Cl, 4-CH₃ C₁₃H₁₇ClN₂O₂ 284.74 Hypothesized use in medicinal chemistry; chloro and methyl groups may enhance lipophilicity. N/A (target compound)
tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate 6-Cl, 5-pivalamido C₁₇H₂₄ClN₃O₃ 365.84 Bulky pivalamido group may reduce metabolic degradation.
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate 6-Br, 2-Cl C₁₁H₁₄BrClN₂O₂ 321.60 Bromine substituent facilitates cross-coupling reactions (e.g., Suzuki-Miyaura). Commercial price: $400/g.
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate 4-OH, 5-OCH₃ C₁₂H₁₈N₂O₄ 266.28 Polar hydroxy and methoxy groups enhance solubility; potential for hydrogen bonding.
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate 5,6-di-OCH₃ C₁₃H₂₀N₂O₄ 268.31 Electron-rich dimethoxy groups may stabilize π-stacking interactions.

Key Comparative Insights

Substituent Effects on Reactivity and Stability: The 6-chloro-4-methyl substitution in the target compound contrasts with 6-bromo-2-chloro derivatives (e.g., ), where bromine’s higher leaving-group propensity enables participation in metal-catalyzed cross-couplings. Pivalamido and dimethoxy substituents () introduce steric bulk or electron-donating effects, which could influence metabolic stability or binding affinity in drug candidates.

Synthetic Pathways: Similar tert-butyl carbamates are synthesized via multi-step sequences involving palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination), nitro reduction, and acid-mediated deprotection ().

Physicochemical Properties: The target compound’s chloro and methyl groups likely increase logP (lipophilicity) compared to polar analogs like 4-hydroxy-5-methoxy derivatives (). This property may enhance membrane permeability but reduce aqueous solubility. Commercial analogs (e.g., ) highlight the economic feasibility of halogenated pyridine-carbamates, with prices scaling significantly with molecular complexity.

Biological Activity

Tert-butyl (6-chloro-4-methylpyridin-3-YL)(methyl)carbamate is a chemical compound with significant potential in medicinal chemistry. Its unique structure, characterized by a tert-butyl group and a chloro-substituted pyridine, suggests various biological activities. This article explores the compound's biological activity, including enzyme inhibition, protein interactions, and potential therapeutic applications.

  • Molecular Formula : C12H17ClN2O2
  • Molecular Weight : 256.73 g/mol
  • Structural Features : The compound features a carbamate functional group, which is significant in medicinal chemistry due to its ability to form hydrogen bonds and interact with biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor. Compounds with similar structures have been studied for their ability to inhibit various enzymes involved in disease pathways.

  • Mechanism of Action : The binding affinity of this compound to specific enzymes can modulate biological processes. For instance, studies suggest that it may interact with neutral sphingomyelinase (nSMase), which plays a role in cellular signaling and apoptosis .

Protein Interactions

The compound's structural characteristics allow it to engage in specific protein interactions, influencing various biological pathways.

  • Binding Studies : Interaction studies have shown that this compound can bind to certain receptors and enzymes, potentially altering their activity and affecting downstream signaling pathways.

Study on Sphingomyelinase Inhibition

A notable study explored the structure-activity relationship (SAR) of related compounds and identified several analogues that exhibited significant inhibition of nSMase2. These findings suggest that this compound may share similar pharmacological profiles .

Comparative Analysis with Similar Compounds

The following table summarizes the comparison of this compound with structurally related compounds:

Compound NameMolecular FormulaMolecular WeightUnique Features
Tert-butyl (6-bromo-4-methylpyridin-3-YL)(methyl)carbamateC12H17BrN2O2301.18 g/molBromine substitution instead of chlorine
Tert-butyl (2-chloropyridin-3-YL)(methyl)carbamateC12H17ClN2O2256.73 g/molDifferent position of chlorine on the pyridine ring
Tert-butyl (6-chloro-5-methylpyridin-3-YL)(methyl)carbamateC12H17ClN2O2256.73 g/molMethyl group at a different position on the pyridine ring

Applications in Medicinal Chemistry

The unique properties of this compound make it a candidate for further research in drug development. Potential applications include:

  • Therapeutic Agent Development : Its enzyme inhibition properties suggest potential use in treating diseases where nSMase plays a role.
  • Drug Design : Understanding its interactions can aid in designing more effective drugs targeting specific pathways.

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